REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1([CH3:13])[CH:8]([CH:9]=[C:10]([Cl:12])[Cl:11])[O:7][C:5](=[O:6])[CH2:4]1.[CH3:14]O>>[CH3:2][C:3]([CH3:13])([CH:8]([Cl:1])[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:4][C:5]([O:7][CH3:14])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)OC1C=C(Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating in a closed tubular reactor at 70°-80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
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Details
|
The reaction mixture was then treated in the same manner as Example 1
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC)(C(C=C(Cl)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |